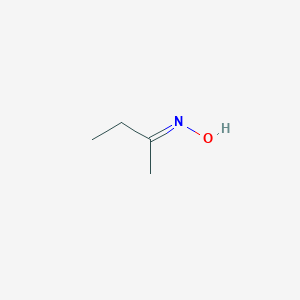![molecular formula C12H22N2O2 B179534 exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 132234-69-6](/img/structure/B179534.png)
exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane
Übersicht
Beschreibung
The compound exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane is a derivative of azabicycloalkane amino acids, which are known to be rigid dipeptide mimetics. These compounds serve as valuable tools for structure-activity studies in peptide-based drug discovery due to their constrained conformation .
Synthesis Analysis
The synthesis of related azabicycloalkane amino acids has been reported in various studies. For instance, a single-step synthesis on a gram scale of four pure stereoisomers of the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid was achieved using (R)-1-phenylethylamine for chirality induction. The phenylethyl and p-methoxy groups linked to the nitrogen atom can be removed by hydrogenolysis, leading to NH-3 derivatives. Subsequently, a series of N-3-alkyl compounds were prepared through a "one-pot" deprotection-alkylation procedure . Another study reports the synthesis of diastereomers of a related compound, 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, starting from methyl N-Boc-pyroglutamate and proceeding through several steps including Michael addition and hydrogenolysis .
Molecular Structure Analysis
The molecular structure of azabicycloalkane amino acids is characterized by a bicyclic framework that provides rigidity and a defined three-dimensional shape. This structure is crucial for their function as peptidomimetics. The stereochemistry of related compounds has been determined using methods such as X-ray crystallography, which confirmed the stereochemistry of the exo isomer in the case of exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol .
Chemical Reactions Analysis
The azabicycloalkane core is a versatile scaffold that can undergo various chemical reactions. The synthesis of these compounds often involves key steps such as Michael addition, hydrogenolysis, and deprotection reactions. These reactions are carefully designed to preserve the stereochemical integrity of the compounds, which is essential for their biological activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane are not detailed in the provided papers, the properties of azabicycloalkane amino acids in general can be inferred. These compounds are likely to have high melting points due to their rigid structure and may exhibit solubility in organic solvents. Their chemical stability and reactivity would be influenced by the presence of functional groups such as the Boc-protected amine and the azabicycloalkane core .
Relevant Case Studies
The azabicycloalkane amino acids have been evaluated for their biological activity, particularly on the GABA receptor, which is a significant target in neuroscience research . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been applied in the synthesis of tropane alkaloids, which are known for their wide array of biological activities . These case studies highlight the importance of the azabicycloalkane structure in medicinal chemistry and drug development.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Sciences
- The 2-Azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest due to its synthetic and pharmacological potential .
- This core has been applied as a key synthetic intermediate in several total syntheses .
- The synthetic approaches to access this bicyclic architecture and its presence in the total synthesis of several target molecules have been summarized .
- The results show that the 2-Azabicyclo[3.2.1]octane system has significant potential in the field of drug discovery .
-
Organic Chemistry
- The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.02.7]octane and bicyclo[3.2.1]octane systems .
- The transformation involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
- The results show that this approach is efficient for the construction of the bicyclic skeleton .
-
Photochemical Transformations
- The 2-Azabicyclo[3.2.1]octane system has been used in the valorization of biomass-derived compounds through photochemical transformations .
- This involves using light to induce chemical reactions, a process that can be more environmentally friendly and efficient .
- The results show that photochemical transformations can be a promising application of the 2-Azabicyclo[3.2.1]octane system .
-
Palladium-Catalyzed Reactions
- The 2-Azabicyclo[3.2.1]octane system has been used in palladium-catalyzed reactions of aziridines .
- These reactions involve the use of palladium as a catalyst to facilitate the transformation of aziridines .
- The results show that the 2-Azabicyclo[3.2.1]octane system can be effectively used in palladium-catalyzed reactions .
-
Biomass Valorization
-
Synthesis of Biologically Active Compounds
- The 2-Azabicyclo[3.2.1]octane system has been used in the synthesis of biologically active compounds .
- This involves the use of organocatalysis, a chemistry that reduces the residues and so the ecological impact .
- The results show that this approach can be effective for the synthesis of biologically active compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHPKKKRSZBQIG-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169096 | |
| Record name | 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane | |
CAS RN |
132234-69-6, 132234-68-5 | |
| Record name | 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXO-3-(BOC-AMINO)-8-AZABICYCLO[3.2.1]OCTANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















